molecular formula C6H5NO3 B146922 4-Oxo-4H-pyran-3-carboxamide CAS No. 127350-47-4

4-Oxo-4H-pyran-3-carboxamide

Cat. No. B146922
M. Wt: 139.11 g/mol
InChI Key: SCQSSDXFNYUJPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxo-4H-pyran-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine and biotechnology. This compound is also known as pyran-3-carboxamide or 4-pyridone and has a molecular formula of C6H5NO2. In

Scientific Research Applications

4-Oxo-4H-pyran-3-carboxamide has a wide range of potential applications in scientific research. One of the most significant applications is in the field of medicine. This compound has been shown to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. Additionally, 4-Oxo-4H-pyran-3-carboxamide has been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases.

Mechanism Of Action

The mechanism of action of 4-Oxo-4H-pyran-3-carboxamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of enzymes that are involved in various biological processes. For example, 4-Oxo-4H-pyran-3-carboxamide has been shown to inhibit the activity of DNA gyrase, an enzyme that is essential for bacterial DNA replication. This inhibition leads to the death of the bacteria.

Biochemical And Physiological Effects

4-Oxo-4H-pyran-3-carboxamide has been shown to have various biochemical and physiological effects. One of the most significant effects is its ability to inhibit the growth of bacteria, fungi, and viruses. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Oxo-4H-pyran-3-carboxamide in lab experiments is its relatively simple synthesis method. Additionally, this compound has a wide range of potential applications in scientific research. However, one of the limitations of using 4-Oxo-4H-pyran-3-carboxamide is that its mechanism of action is not fully understood. This makes it difficult to predict its effects in various biological systems.

Future Directions

There are many potential future directions for research on 4-Oxo-4H-pyran-3-carboxamide. One of the most significant areas of research is the development of new drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of 4-Oxo-4H-pyran-3-carboxamide. This could lead to the development of more effective drugs and treatments for various diseases. Finally, more research is needed to explore the potential applications of 4-Oxo-4H-pyran-3-carboxamide in biotechnology, such as in the development of new biomaterials or biosensors.
Conclusion:
In conclusion, 4-Oxo-4H-pyran-3-carboxamide is a chemical compound that has a wide range of potential applications in scientific research. This compound has antibacterial, antifungal, and antiviral properties, as well as anti-inflammatory and antioxidant properties. While the mechanism of action of 4-Oxo-4H-pyran-3-carboxamide is not fully understood, it has the potential to be developed into new drugs and treatments for various diseases. Further research is needed to fully understand the potential of this compound and explore its applications in biotechnology.

Synthesis Methods

The synthesis of 4-Oxo-4H-pyran-3-carboxamide can be achieved through various methods. One of the most common methods is the reaction of a pyridine derivative with a carbonyl compound in the presence of an acid catalyst. Another method is the reaction of a pyridine derivative with an isocyanate in the presence of a base catalyst. The synthesis of 4-Oxo-4H-pyran-3-carboxamide is a relatively simple process and can be carried out in a laboratory setting.

properties

IUPAC Name

4-oxopyran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c7-6(9)4-3-10-2-1-5(4)8/h1-3H,(H2,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQSSDXFNYUJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C(C1=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4H-pyran-3-carboxamide

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